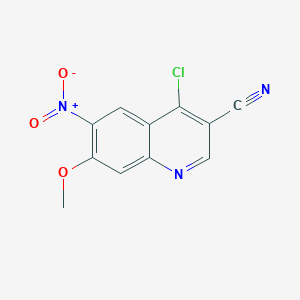

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3/c1-18-10-3-8-7(2-9(10)15(16)17)11(12)6(4-13)5-14-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNOADATUOSXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456705 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-33-4 | |

| Record name | 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Starting Materials for 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic route for 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile, a key intermediate in pharmaceutical synthesis. This document details the necessary precursors, outlines a robust synthetic pathway, and provides detailed experimental protocols.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a multi-step process commencing with a substituted benzonitrile. The core of the synthesis involves the construction of the quinoline ring system, followed by functional group manipulations. The key starting material for this pathway is 2-Amino-4-methoxy-5-nitrobenzonitrile .

The overall synthetic transformation can be conceptualized as follows:

Caption: High-level overview of the synthetic pathway.

Synthesis of the Key Intermediate: 2-Amino-4-methoxy-5-nitrobenzonitrile

The primary starting material for the synthesis is 2-Amino-4-methoxy-5-nitrobenzonitrile. This intermediate is typically prepared from the commercially available 2-Amino-4-methoxybenzonitrile through a sequence of protection, nitration, and deprotection steps.

Experimental Protocol: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

Step 1: Acetylation of 2-Amino-4-methoxybenzonitrile

This initial step serves to protect the amino group, directing the subsequent nitration to the desired position and preventing unwanted side reactions.

-

Materials: 2-Amino-4-methoxybenzonitrile, Acetic anhydride, Glacial acetic acid.

-

Procedure:

-

Dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath while stirring.

-

Slowly add acetic anhydride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for approximately 18 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the acetylated product, N-(2-cyano-5-methoxyphenyl)acetamide.

-

Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Step 2: Nitration of N-(2-cyano-5-methoxyphenyl)acetamide

This step introduces the nitro group at the 5-position of the aromatic ring.

-

Materials: N-(2-cyano-5-methoxyphenyl)acetamide, Concentrated sulfuric acid (98%), Fuming nitric acid (70%).

-

Procedure:

-

In a round-bottom flask, carefully dissolve the N-(2-cyano-5-methoxyphenyl)acetamide from the previous step in concentrated sulfuric acid, maintaining the temperature at 0°C using an ice-salt bath.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 5°C.

-

Continue stirring the mixture at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter the resulting yellow precipitate, wash extensively with cold water until the washings are neutral, and dry to obtain N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.

-

Step 3: Deprotection to Yield 2-Amino-4-methoxy-5-nitrobenzonitrile

The final step in the preparation of the key intermediate is the removal of the acetyl protecting group.

-

Materials: N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide, Ethanol, Concentrated hydrochloric acid, 10% Sodium hydroxide solution.

-

Procedure:

-

Suspend the N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.

-

Synthesis of this compound

The synthesis of the final product from 2-Amino-4-methoxy-5-nitrobenzonitrile proceeds via a two-step sequence involving a Gould-Jacobs cyclization followed by chlorination.

Caption: Detailed two-step synthesis from the key intermediate.

Experimental Protocol: Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and malonic ester derivatives.[1][2]

-

Materials: 2-Amino-4-methoxy-5-nitrobenzonitrile, Diethyl ethoxymethylenemalonate, Dowtherm A (or other high-boiling point solvent).

-

Procedure:

-

Condensation: In a round-bottom flask, mix 2-Amino-4-methoxy-5-nitrobenzonitrile with a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture at 120-140°C for 1-2 hours. This step can often be performed neat or in a solvent like toluene. The progress of the formation of the intermediate, ethyl (2-cyano-4-methoxy-5-nitrophenylamino)methylene-malonate, can be monitored by TLC.

-

Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to approximately 250°C for 15-30 minutes.[2] The cyclization product, 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, will precipitate upon cooling.

-

Work-up: Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to facilitate precipitation. Filter the solid product, wash with the hydrocarbon solvent to remove the Dowtherm A, and then with ethanol. The product can be further purified by recrystallization.

-

Experimental Protocol: Chlorination

The final step is the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3]

-

Materials: 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, catalytic).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile in an excess of phosphorus oxychloride.

-

Add a catalytic amount of DMF.

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The excess POCl₃ will be quenched.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the mixture is basic.

-

The product will precipitate as a solid. Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.

-

Quantitative Data Summary

The following tables summarize the expected yields and key reaction parameters for the synthesis of this compound. The data is based on the described protocols and analogous reactions reported in the literature.

Table 1: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Acetylation | Acetic anhydride | 0 to RT | 18 | >90 |

| 2 | Nitration | HNO₃, H₂SO₄ | 0 - 5 | 2 - 3 | 80 - 90 |

| 3 | Deprotection | HCl, Ethanol | Reflux | 4 - 6 | >90 |

Table 2: Synthesis of this compound

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Gould-Jacobs Cyclization | Diethyl ethoxymethylenemalonate, Dowtherm A | 250 | 0.25 - 0.5 | 70 - 85 |

| 2 | Chlorination | POCl₃, DMF (cat.) | 110 | 2 - 4 | 85 - 95 |

Conclusion

The synthetic route to this compound is a well-defined process that relies on the initial preparation of the key intermediate, 2-Amino-4-methoxy-5-nitrobenzonitrile. Subsequent application of the Gould-Jacobs reaction and a final chlorination step provide an efficient pathway to the desired product. The protocols outlined in this guide, when executed with care, should provide researchers and drug development professionals with a reliable method for obtaining this valuable pharmaceutical intermediate.

References

An In-depth Technical Guide to 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel quinoline derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with well-established principles of organic synthesis and medicinal chemistry to provide a thorough and practical resource.

Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be estimated based on its structure and data from similar compounds. The following table summarizes the known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClN₃O₃ | Calculated |

| Molecular Weight | 263.64 g/mol | Calculated |

| CAS Number | 214470-33-4 | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |

Spectral Data: While specific spectra are not publicly available, the expected spectral characteristics are outlined below. This information is crucial for the identification and characterization of the compound.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methoxy group protons. |

| ¹³C NMR | Carbons of the quinoline core, methoxy carbon, and the carbon of the nitrile group. |

| IR Spectroscopy | Characteristic peaks for C=N (nitrile), C-Cl, N-O (nitro group), and C-O (methoxy group) bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

A plausible and efficient synthetic route for this compound can be designed based on established methods for the synthesis of substituted quinolines, particularly utilizing the Vilsmeier-Haack reaction.[2][3][4]

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Amino-4-methoxy-5-nitrobenzoic acid

-

In a round-bottom flask, suspend 2-amino-4-methoxy-5-nitrobenzoic acid in acetic anhydride.

-

Heat the mixture at reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-acetamido-4-methoxy-5-nitrobenzoic acid.

Step 2: Decarboxylation to N-(3-Methoxy-4-nitrophenyl)acetamide

-

Heat the 2-acetamido-4-methoxy-5-nitrobenzoic acid obtained in the previous step at a temperature above its melting point until the evolution of CO₂ ceases.

-

The resulting crude product, N-(3-methoxy-4-nitrophenyl)acetamide, can be purified by recrystallization.

Step 3: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-7-methoxy-6-nitroquinoline

-

In a flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Add N-(3-methoxy-4-nitrophenyl)acetamide to the Vilsmeier reagent.

-

Heat the reaction mixture at 80-90 °C for several hours.[3]

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated 2-chloro-3-formyl-7-methoxy-6-nitroquinoline is then filtered, washed with water, and dried.

Step 4: Conversion to this compound

-

Dissolve the 2-chloro-3-formyl-7-methoxy-6-nitroquinoline in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) and stir at room temperature to form the oxime.

-

The intermediate oxime is then dehydrated to the nitrile by heating with a dehydrating agent like acetic anhydride or thionyl chloride.

-

The final product, this compound, is purified by recrystallization.

Potential Biological Significance and Signaling Pathways

Potential as an Antimicrobial Agent

Nitroaromatic compounds, including nitroquinolines, have been investigated for their antimicrobial properties.[7][8] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components such as DNA and proteins.

Potential as an Anticancer Agent

Many quinoline derivatives have been developed as anticancer agents, often targeting specific signaling pathways involved in cell proliferation and survival. The structural similarity of the target compound to known kinase inhibitors suggests it may also exhibit such activity.

Inhibition of Tyrosine Kinases: Substituted quinolines are known to be potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial components of signaling pathways that regulate cell growth, differentiation, and angiogenesis. Inhibition of these pathways can lead to the suppression of tumor growth.

Caption: Potential inhibition of the EGFR signaling pathway.

Future Directions

The information presented in this guide highlights the potential of this compound as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to:

-

Synthesize and fully characterize the compound to confirm its structure and physicochemical properties.

-

Conduct in vitro and in vivo studies to evaluate its antimicrobial and anticancer activities.

-

Elucidate the precise mechanism of action and identify specific molecular targets.

-

Perform structure-activity relationship (SAR) studies to optimize its biological activity and pharmacokinetic properties.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its potential biological significance. The methodologies and insights presented herein are intended to facilitate further research and development of this and related quinoline derivatives as novel therapeutic agents.

References

- 1. 214470-33-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemijournal.com [chemijournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the novel compound, 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile. As a crucial intermediate or active pharmaceutical ingredient (API) in drug discovery, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

While specific experimental data for this compound is not publicly available, this guide furnishes detailed experimental protocols based on established scientific principles and regulatory guidelines for heterocyclic compounds. It further presents template tables for the systematic recording of future experimental findings and utilizes workflow diagrams to visually articulate the logical progression of these essential studies.

Core Physicochemical Properties: Solubility and Stability

The therapeutic potential of any compound is intrinsically linked to its solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a rigorous assessment of these parameters is a critical early-stage activity in the drug development pipeline.

Solubility Assessment

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. For pharmaceutical applications, solubility in aqueous and relevant organic solvents is of primary interest. Both thermodynamic and kinetic solubility are important parameters. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility provides an indication of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) upon dilution in an aqueous medium.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, various organic solvents like Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the sample and determine the concentration against a standard curve of the compound.

-

UV-Vis Method: If the compound has a distinct chromophore, dilute the filtered solution with the solvent and measure its absorbance at the wavelength of maximum absorption (λmax). Calculate the concentration using a standard curve prepared with known concentrations of the compound in the same solvent.

-

-

Data Reporting: Express the solubility in units of µg/mL or µM.

Data Presentation: Solubility of this compound

The following tables are templates for recording experimental solubility data.

Table 1: Thermodynamic Solubility in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |

| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | HPLC-UV |

| 0.1 M HCl | 37 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |

Table 2: Kinetic Solubility in Aqueous Buffer

| Buffer (pH) | Incubation Time (h) | Solubility (µM) | Method of Detection |

| 7.4 | 2 | Data to be determined | Nephelometry/LC-MS |

| 7.4 | 24 | Data to be determined | Nephelometry/LC-MS |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for establishing a re-test period for the drug substance and recommended storage conditions. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[1][2][3]

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in establishing degradation pathways and the intrinsic stability of the molecule.[4]

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

-

At various time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH.

-

Incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.

-

Withdraw samples at intervals, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

-

Store the solution at room temperature, protected from light.

-

Analyze samples at different time points by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a temperature-controlled oven at a high temperature (e.g., 80-100 °C).

-

Analyze the sample at various time points by dissolving it in a suitable solvent and using HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the light-exposed and dark control samples by HPLC.

-

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish a re-test period.

Storage Conditions (as per ICH Q1A(R2)):

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Sample Packaging: Store the compound in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage: Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed re-test period.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for attributes susceptible to change during storage, which may include:

-

Appearance

-

Assay (potency)

-

Degradation products/impurities

-

Moisture content

-

Data Presentation: Stability of this compound

The following tables are templates for recording stability data.

Table 3: Forced Degradation Study Summary

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants (if identified) |

| Acid Hydrolysis | 1 M HCl | 48 h | 80 | Data to be determined | Data to be determined |

| Base Hydrolysis | 1 M NaOH | 24 h | 60 | Data to be determined | Data to be determined |

| Oxidation | 30% H₂O₂ | 24 h | RT | Data to be determined | Data to be determined |

| Thermal (Solid) | Dry Heat | 7 days | 100 | Data to be determined | Data to be determined |

| Photolytic | ICH Q1B | - | - | Data to be determined | Data to be determined |

Table 4: Long-Term Stability Data (Example: 25 °C / 60% RH)

| Test Parameter | Specification | Time Point (Months) | ||||

| 0 | 3 | 6 | 9 | 12 | ||

| Appearance | White to off-white powder | Conforms | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Assay (%) | 98.0 - 102.0 | 100.1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Total Impurities (%) | NMT 1.0 | 0.15 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Moisture (%) | NMT 0.5 | 0.2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Visualization: Stability Testing Workflow

References

An In-depth Technical Guide on the Formation of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathway and mechanism for the formation of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile, a highly functionalized quinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a single, direct published synthesis for this specific molecule, this guide outlines a rational, multi-step approach based on established and analogous chemical transformations.

Proposed Synthetic Pathway

The formation of this compound is proposed to proceed through a three-stage synthesis, commencing with the preparation of a key substituted aniline precursor, followed by the construction of the quinoline core via cyclization, and culminating in a chlorination step.

Caption: Proposed three-stage synthesis of this compound.

Experimental Protocols and Mechanisms

Stage 1: Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile

The initial stage focuses on the synthesis of the crucial intermediate, 2-Amino-4-methoxy-5-nitrobenzonitrile. This is achieved through the nitration of 2-Amino-4-methoxybenzonitrile. To prevent oxidation and undesired side reactions, the amino group is first protected, typically via acetylation.

Experimental Protocol:

-

Protection (Acetylation):

-

Dissolve 2-Amino-4-methoxybenzonitrile in glacial acetic acid.

-

Cool the solution in an ice bath while stirring.

-

Slowly add acetic anhydride dropwise.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(2-cyano-5-methoxyphenyl)acetamide.

-

Filter the precipitate, wash with cold water until neutral, and dry under vacuum.

-

-

Nitration:

-

In a separate flask, dissolve the protected acetamide in concentrated sulfuric acid at 0°C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature between 0 and 5°C.

-

Continue stirring at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(2-cyano-5-methoxy-4-nitrophenyl)acetamide.

-

Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

-

Deprotection (Hydrolysis):

-

Suspend the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a 10% sodium hydroxide solution to a pH of 7-8 to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.[1]

-

Mechanism of Nitration:

The nitration of the protected aniline derivative proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The methoxy group is an activating, ortho-, para-directing group, while the acetamido group is also ortho-, para-directing. The nitro group is introduced at the position ortho to the methoxy group and meta to the acetamido group, which is sterically accessible and electronically favored.

Stage 2: Cyclization to form 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile

The second stage involves the construction of the quinoline ring system through the cyclization of the substituted aniline with a suitable three-carbon unit. The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines from anilines and derivatives of malonic acid. In this case, a derivative like diethyl ethoxymethylenemalonate or a similar reagent that can introduce the carbonitrile at the 3-position would be used.

Experimental Protocol:

-

Condensation:

-

React 2-Amino-4-methoxy-5-nitrobenzonitrile with a suitable malonic acid derivative (e.g., a cyanomalonate derivative) in a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to facilitate the initial condensation and elimination of a small molecule (e.g., ethanol).

-

-

Thermal Cyclization:

-

Heat the intermediate at a higher temperature (typically 240-260°C) to induce thermal cyclization.

-

The cyclization results in the formation of the 4-hydroxyquinoline ring system.

-

Cool the reaction mixture and add a solvent like hexane or petroleum ether to precipitate the product.

-

Filter the solid product and wash with the solvent to remove the high-boiling point solvent.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to yield pure 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile.

-

Mechanism of Cyclization (Gould-Jacobs Reaction):

Caption: Simplified mechanism of the Gould-Jacobs cyclization reaction.

The reaction begins with the nucleophilic attack of the amino group of the aniline onto the electrophilic carbon of the malonate derivative, followed by the elimination of an alcohol. The resulting intermediate then undergoes a thermal cyclization, where the aniline ring attacks one of the ester groups. Subsequent tautomerization of the enol form leads to the more stable 4-hydroxyquinoline product.

Stage 3: Chlorination to form this compound

The final stage is the conversion of the 4-hydroxyquinoline to the 4-chloroquinoline derivative. This is a standard transformation in quinoline chemistry, often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Chlorination:

-

Suspend 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (around 110°C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone).

-

Mechanism of Chlorination:

The chlorination of a 4-hydroxyquinoline with POCl₃ likely proceeds through the formation of a Vilsmeier-Haack type reagent if DMF is used as a catalyst. The 4-hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

Caption: Simplified mechanism for the chlorination of 4-hydroxyquinoline.

Quantitative Data Summary

The following table summarizes representative quantitative data for analogous reactions, as a direct synthesis of the target compound is not widely documented. Yields and reaction conditions can vary based on the specific substrates and optimization.

| Reaction Stage | Key Reactants | Solvents/Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Stage 1: Nitration | N-(2-cyano-5-methoxyphenyl)acetamide | Conc. H₂SO₄, Fuming HNO₃ | 0 - 5 | 2 - 3 | 70 - 85 |

| Stage 2: Cyclization | Substituted Aniline, Malonate Derivative | Diphenyl ether | 240 - 260 | 0.5 - 2 | 50 - 70 |

| Stage 3: Chlorination | 4-Hydroxyquinoline Derivative | POCl₃, (cat. DMF) | 110 (Reflux) | 2 - 4 | 80 - 95 |

Disclaimer: The experimental protocols and mechanisms described in this guide are based on established chemical principles and analogous reactions found in the scientific literature. The synthesis of this compound may require specific optimization of reaction conditions. All laboratory work should be conducted with appropriate safety precautions.

References

physical and chemical properties of 4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information extrapolated from closely related analogs to offer a broader understanding of its characteristics and potential applications.

Core Compound Properties

This compound, with the CAS number 214470-33-4, is a substituted quinoline derivative.[1] The presence of a chlorine atom at the 4-position, a methoxy group at the 7-position, a nitro group at the 6-position, and a carbonitrile group at the 3-position suggests a molecule with potential for diverse chemical reactions and biological activities.

Physical and Chemical Data

While specific experimental data for the target compound is limited, the following table summarizes its known and computed properties. For context, data for a structurally similar compound, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, is also included.

| Property | This compound | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile |

| CAS Number | 214470-33-4[1] | 263149-10-6[2] |

| Molecular Formula | C₁₁H₆ClN₃O₃[1] | C₁₁H₇ClN₂O₂[2] |

| Molecular Weight | 263.64 g/mol [1] | 234.64 g/mol [2] |

| Appearance | Solid (inferred) | Solid (inferred) |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 439°C at 760 mmHg (Predicted) |

| Solubility | Data not available | Low in water (expected) |

| XLogP3 | Data not available | 2.2[2] |

| Hydrogen Bond Donor Count | 0 | 1[2] |

| Hydrogen Bond Acceptor Count | 6 | 4[2] |

| Rotatable Bond Count | 2 | 1[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could commence from a suitably substituted aniline, followed by cyclization to form the quinoline core, subsequent nitration, and finally chlorination. The following diagram illustrates a hypothetical workflow.

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol for Nitration of a Quinoline Core

The following is a generalized protocol for the nitration of a quinoline derivative, adapted from procedures for similar compounds.[4] Caution: This is a hazardous reaction and should only be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

7-methoxyquinoline-3-carbonitrile (starting material)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting quinoline in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the quinoline solution, maintaining the reaction temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the quinoline-3-carbonitrile scaffold is a known pharmacophore in many biologically active compounds, particularly as kinase inhibitors.[5][6] Derivatives of 4-anilinoquinoline-3-carbonitrile have been extensively studied as irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases, which are key targets in cancer therapy.[5][7]

The general mechanism of action for many quinoline-based kinase inhibitors involves the quinoline core mimicking the adenine region of ATP, thereby competing for the ATP-binding site in the kinase domain of the receptor. This inhibition blocks the downstream signaling pathways that lead to cell proliferation and survival.

Representative Signaling Pathway: EGFR/HER-2 Inhibition

The following diagram illustrates the general signaling pathway that could potentially be inhibited by a quinoline-3-carbonitrile derivative.

Caption: A simplified diagram of the EGFR/HER-2 signaling pathway and its potential inhibition.

Safety and Handling

Aromatic nitro compounds should be handled with caution due to their potential for toxicity and, in some cases, explosive properties.[8]

-

Exposure Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1]

-

Fire and Explosion Hazards: While not all aromatic nitro compounds are explosive, they can be flammable. Chemical reduction processes should be carefully controlled to avoid overheating.[8]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on this compound. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. Researchers should exercise caution and adhere to all safety protocols when handling this and related compounds.

References

- 1. 214470-33-4|this compound|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 | CID 135743669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrocompounds, Aromatic [iloencyclopaedia.org]

An In-depth Technical Guide to 4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile (CAS: 214470-33-4)

A comprehensive review of available data on a key quinoline derivative for researchers, scientists, and drug development professionals.

Abstract

4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. This technical guide aims to provide a thorough overview of its chemical properties, synthesis, and potential biological significance. However, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific experimental data for this particular compound. While the quinoline core is a well-studied scaffold in numerous therapeutic agents, detailed information regarding the synthesis, biological activity, and mechanism of action of the title compound remains largely unpublished. This document, therefore, summarizes the available information on closely related analogues to provide a contextual understanding and potential avenues for future research.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. The quinoline scaffold is a key structural component in a variety of approved drugs and clinical candidates, exhibiting anticancer, antimicrobial, and antimalarial properties, among others. The specific substitutions on the quinoline ring system play a crucial role in modulating the pharmacological profile of these molecules. The title compound, this compound, features a unique combination of substituents—a chloro group at position 4, a methoxy group at position 7, a nitro group at position 6, and a carbonitrile group at position 3—that are expected to influence its chemical reactivity and biological interactions.

Despite its interesting structural features, there is a notable absence of detailed scientific literature specifically detailing the synthesis, characterization, and biological evaluation of this compound. This guide will, therefore, draw upon data from structurally similar compounds to infer potential properties and guide future research endeavors.

Physicochemical Properties

For comparative purposes, the properties of a related compound, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (CAS: 263149-10-6), are presented in the table below.[1][2]

| Property | Value | Reference |

| Molecular Formula | C11H7ClN2O2 | [1][2] |

| Molecular Weight | 234.6 g/mol | [1][2] |

| Appearance | Solid | |

| IUPAC Name | 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | [2] |

Synthesis and Experimental Protocols

A specific and detailed experimental protocol for the synthesis of this compound could not be found in the reviewed literature. However, the synthesis of structurally related quinoline derivatives often involves multi-step reaction sequences.

A general synthetic strategy for quinoline-3-carbonitriles can be conceptualized based on established methodologies for similar compounds. The following workflow illustrates a plausible, though not experimentally verified, synthetic approach.

Caption: A conceptual workflow for the synthesis of the target compound.

It is important to emphasize that this is a generalized pathway, and the specific reagents, reaction conditions, and purification methods would need to be developed and optimized experimentally. The synthesis of related compounds, such as 4-chloro-6,7-dimethoxyquinoline, often starts from 3,4-dimethoxyacetophenone and involves nitration, condensation, reductive cyclization, and finally chlorination steps.

Biological Activity and Potential Applications

There is no specific information available regarding the biological activity of this compound. However, the broader class of quinoline derivatives has been extensively studied and is known to exhibit a wide range of pharmacological effects.

Many 4-anilinoquinoline-3-carbonitrile derivatives have been investigated as potent inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are important targets in cancer therapy. The 4-chloro substituent is often a key feature in these molecules, serving as a reactive site for the introduction of various amino groups to generate a library of potential kinase inhibitors. The presence of the nitro group at the C6 position could also modulate the electronic properties of the quinoline ring and influence its interaction with biological targets.

Given the structural similarities to known bioactive molecules, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel kinase inhibitors or other biologically active compounds.

Caption: General mechanism of action for many quinoline-based kinase inhibitors.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader family of quinoline derivatives. While its structural features suggest potential as a synthetic intermediate for the development of novel therapeutic agents, particularly in the area of oncology, there is a clear lack of published experimental data to support this.

Future research efforts should focus on:

-

Developing and optimizing a reliable synthetic route to produce sufficient quantities of the compound for further study.

-

Thorough characterization of its physicochemical properties.

-

Screening for biological activity against a panel of relevant targets, such as protein kinases.

-

Investigating its mechanism of action if any significant biological activity is identified.

The generation of such data would be crucial to unlock the potential of this compound and contribute to the ever-expanding field of medicinal chemistry. Researchers in drug discovery and organic synthesis are encouraged to explore this promising, yet largely unexamined, chemical entity.

References

Structural Characterization of 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the structural characterization of 4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a hypothesized synthesis pathway and predicted characterization data based on established chemical principles and available information for structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a robust framework for the synthesis and analysis of this and related quinoline derivatives.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including roles as antimalarial, anticancer, and antimicrobial agents. The specific compound, this compound (CAS No. 214470-33-4), possesses a unique substitution pattern that suggests potential for further functionalization and biological activity. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, the nitro group at the 6-position can be a precursor for an amino group, and the carbonitrile at the 3-position can be hydrolyzed to a carboxylic acid or converted to other functional groups. This guide outlines a proposed synthetic route and expected analytical data to facilitate further research on this compound.

Physicochemical Properties (Predicted and Analog-Based)

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClN₃O₃ | Calculated |

| Molecular Weight | 263.64 g/mol | Calculated |

| CAS Number | 214470-33-4 | [1] |

| Appearance | Predicted to be a solid | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | Analogy |

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives. A proposed multi-step synthesis is outlined below.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of N-(2-cyano-2-ethoxyvinyl)-3-methoxy-4-nitroaniline

-

To a solution of 3-methoxy-4-nitroaniline (1 equivalent) in ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 7-Methoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

-

Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This step facilitates the thermal cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry.

Step 3: Synthesis of this compound

-

Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Structural Characterization Data (Based on Analogous Compounds)

As direct experimental spectra for the target compound are not available, this section provides expected data based on the analysis of structurally similar quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts are predicted based on the substituent effects on the quinoline ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | H2 |

| ~8.5 | s | 1H | H5 |

| ~7.5 | s | 1H | H8 |

| ~4.1 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C7 |

| ~150 | C4 |

| ~148 | C8a |

| ~145 | C6 |

| ~142 | C2 |

| ~125 | C5 |

| ~120 | C4a |

| ~115 | -CN |

| ~108 | C8 |

| ~100 | C3 |

| ~57 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Medium | C≡N stretch |

| ~1580, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1600, ~1500 | Medium-Strong | C=C and C=N aromatic ring stretches |

| ~1250 | Strong | C-O-C stretch (aryl ether) |

| ~800-900 | Medium | C-H out-of-plane bending |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 263/265 | [M]⁺ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 233/235 | [M - NO]⁺ | Loss of nitric oxide. |

| 228 | [M - Cl]⁺ | Loss of chlorine radical. |

| 198 | [M - Cl - NO]⁺ | Subsequent loss of nitric oxide. |

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized compound like this compound.

Caption: A logical workflow for the structural characterization of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural characterization of this compound. While direct experimental data is currently lacking in the literature, the proposed synthetic route and predicted analytical data, based on well-established chemistry of analogous compounds, offer a valuable starting point for researchers. The detailed protocols and expected spectral data are intended to guide future experimental work on this and related quinoline derivatives, which hold potential for applications in medicinal chemistry and drug discovery. The successful synthesis and characterization of this compound will undoubtedly contribute to the expanding library of novel heterocyclic molecules.

References

An In-depth Technical Guide to the Electrophilic Nitration of 4-chloro-7-methoxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic nitration of 4-chloro-7-methoxyquinoline-3-carbonitrile. Due to the absence of specific literature on this particular reaction, this document outlines a theoretical approach based on established principles of electrophilic aromatic substitution on quinoline systems. The information herein is intended to serve as a foundational resource for researchers undertaking similar synthetic challenges.

Introduction: Electrophilic Aromatic Substitution on the Quinoline Scaffold

The quinoline ring system is a crucial pharmacophore in numerous therapeutic agents. Its functionalization via electrophilic aromatic substitution is a key strategy in medicinal chemistry for the synthesis of novel drug candidates. Electrophilic nitration, in particular, introduces a versatile nitro group that can be further transformed into other functional groups, such as amines, which are pivotal for biological activity.

In general, electrophilic substitution on the unsubstituted quinoline ring occurs preferentially on the benzene ring, as the pyridine ring is deactivated by the electron-withdrawing nitrogen atom. Under strongly acidic conditions, such as those used for nitration (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid), the quinoline nitrogen is protonated to form the quinolinium ion. This further deactivates the pyridine ring towards electrophilic attack. Consequently, nitration of quinoline itself typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2][3]

The regiochemical outcome of the nitration of substituted quinolines is dictated by the electronic and steric effects of the existing substituents. In the case of 4-chloro-7-methoxyquinoline-3-carbonitrile, the directing effects of the chloro, methoxy, and carbonitrile groups must be considered.

Predicted Regioselectivity of Nitration

The substituents on the 4-chloro-7-methoxyquinoline-3-carbonitrile core will influence the position of the incoming nitro group:

-

7-Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group. It will activate the positions ortho and para to it, which are the 6- and 8-positions.

-

4-Chloro group (-Cl): This is a deactivating, ortho-, para-directing group.

-

3-Carbonitrile group (-CN): This is a strongly deactivating, meta-directing group.

-

Quinoline Nitrogen: As part of the pyridine ring, and especially when protonated, it deactivates the heterocyclic ring towards electrophilic attack.

Considering these factors, the benzene ring is significantly more activated towards electrophilic substitution than the pyridine ring. The powerful activating effect of the 7-methoxy group will be the dominant directing influence. It strongly activates the ortho-positions (6 and 8). Therefore, the nitration is predicted to occur at either the 6-position or the 8-position.

Proposed Experimental Protocol

The following is a proposed experimental protocol for the electrophilic nitration of 4-chloro-7-methoxyquinoline-3-carbonitrile. This protocol is based on standard procedures for the nitration of related heterocyclic compounds.[4]

Materials:

-

4-chloro-7-methoxyquinoline-3-carbonitrile

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Crushed ice

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-7-methoxyquinoline-3-carbonitrile (1.0 eq) in concentrated sulfuric acid at 0 °C using an ice bath.

-

To this solution, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting suspension by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold distilled water.

-

If necessary, extract the aqueous filtrate with ethyl acetate to recover any dissolved product. Combine the organic extracts with the filtered solid.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization or column chromatography to isolate the desired nitro-substituted 4-chloro-7-methoxyquinoline-3-carbonitrile isomer(s).

Data Presentation

The following table summarizes the predicted products and hypothetical yields for the electrophilic nitration of 4-chloro-7-methoxyquinoline-3-carbonitrile.

| Predicted Product | Predicted Position of Nitration | Hypothetical Yield (%) |

| 4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile | 6-position | 40-60 |

| 4-chloro-7-methoxy-8-nitroquinoline-3-carbonitrile | 8-position | 20-30 |

Note: The yields are hypothetical and will depend on the actual experimental conditions and the relative stability of the intermediates.

Visualization of the Proposed Reaction

The following diagram illustrates the proposed electrophilic nitration of 4-chloro-7-methoxyquinoline-3-carbonitrile.

Caption: Proposed reaction scheme for the nitration of 4-chloro-7-methoxyquinoline-3-carbonitrile.

Conclusion

The electrophilic nitration of 4-chloro-7-methoxyquinoline-3-carbonitrile is predicted to proceed on the electron-rich benzene ring, primarily at the 6- and 8-positions, under the direction of the strongly activating 7-methoxy group. The provided experimental protocol offers a starting point for the synthesis of these potentially valuable nitro-substituted quinoline derivatives. Further optimization and detailed analytical characterization will be necessary to confirm the regioselectivity and establish a robust synthetic procedure. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel chemical space around the quinoline scaffold.

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile and Structurally Related Compounds in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile and its analogs are heterocyclic compounds featuring a quinoline core. This structural motif is of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. While direct research applications for this compound are not extensively documented in publicly available literature, its structural similarity to other quinoline-3-carbonitrile derivatives suggests its primary role as a key intermediate in the synthesis of kinase inhibitors. This document provides an overview of the potential applications, relevant signaling pathways, and generalized experimental protocols based on the activities of closely related compounds.

Application Notes

Quinoline-3-carbonitrile derivatives are versatile precursors in the synthesis of potent enzyme inhibitors. Notably, compounds such as 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile serve as crucial building blocks for kinase inhibitors that target the Human Epidermal Growth Factor Receptor 2 (HER-2) and the Epidermal Growth Factor Receptor (EGFR).[1] The cyano group at the 3-position of the quinoline ring is a key feature, acting as a bioisosteric replacement for other functional groups and contributing to the binding affinity of the final drug molecule to the target kinase.[1]

The primary application of these compounds is in the field of oncology. Derivatives have been shown to inhibit tumor growth in preclinical models by targeting kinases like Src kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells.[1] Furthermore, the quinoline scaffold is utilized in the synthesis of multi-target tyrosine kinase inhibitors like Lenvatinib, which is used in the treatment of various cancers.

Due to the reactive nature of the chloro- and nitro- groups, this compound is an ideal candidate for further chemical modification to generate a diverse library of compounds for screening and drug discovery. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains to modulate the activity and specificity of the resulting inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities (IC50 values) of derivative compounds synthesized from quinoline-3-carbonitrile intermediates, based on data for structurally related molecules. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Derivative Compound Class | Target Kinase | Hypothetical IC50 (nM) | Cell Line Example |

| 4-Anilinoquinoline-3-carbonitriles | EGFR | 1 - 50 | A431 (Epidermoid Carcinoma) |

| 4-Anilinoquinoline-3-carbonitriles | HER-2 | 5 - 100 | SK-BR-3 (Breast Adenocarcinoma) |

| Pyrrolo[2,1-f][][3][4]triazinyl-quinolines | c-Met | 10 - 200 | U-87 MG (Glioblastoma) |

| Urea-substituted quinolines | VEGFR2 | 2 - 75 | HUVEC (Human Umbilical Vein Endothelial Cells) |

Note: The data presented in this table is illustrative and based on the activities of related quinoline-based kinase inhibitors. Actual IC50 values for derivatives of this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: General Synthesis of 4-Anilinoquinoline-3-carbonitrile Derivatives

This protocol describes a general method for the nucleophilic substitution of the 4-chloro group with an aniline derivative, a common step in the synthesis of quinoline-based kinase inhibitors.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-ethynylaniline)

-

Anhydrous isopropanol

-

Hydrochloric acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Developing solvent (e.g., ethyl acetate/hexane mixture)

-

UV lamp

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in anhydrous isopropanol.

-

Add 1.1 equivalents of the substituted aniline to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) with constant stirring.

-

Monitor the reaction progress by TLC. Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate in a suitable solvent system and visualize the spots under a UV lamp. The reaction is complete when the starting material spot has disappeared.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

-

Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized quinoline derivative against a target kinase.

Materials:

-

Synthesized 4-anilinoquinoline-3-carbonitrile derivative

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well microplate

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Prepare a stock solution of the inhibitor compound in DMSO.

-

Create a series of dilutions of the inhibitor in the kinase assay buffer.

-

In a 96-well plate, add the recombinant EGFR kinase to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor (vehicle control).

-

Add the Poly(Glu, Tyr) substrate to each well.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a constant temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of ATP consumed, which is inversely proportional to the kinase activity. This can be done using a commercial kit that measures the remaining ATP via a luciferase-luciferin reaction, generating a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in research.

Caption: Synthetic pathway from the quinoline intermediate.

Caption: Inhibition of the EGFR signaling pathway.

Caption: Workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols: 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological profile of these agents. 4-Chloro-7-methoxy-6-nitroquinoline-3-carbonitrile is a highly functionalized and reactive intermediate designed for the synthesis of potent kinase inhibitors. The presence of a chloro group at the 4-position facilitates nucleophilic aromatic substitution (SNAr), allowing for the introduction of various anilino-fragments. The cyano group at the 3-position and the substitution pattern on the benzene ring are key features found in a number of potent inhibitors of tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Src kinase.[1][2][3] This document provides detailed protocols for the synthesis and application of this building block in the development of targeted therapeutic agents.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established procedures for analogous quinoline systems. The workflow involves the construction of a 4-hydroxyquinoline intermediate followed by nitration and chlorination.

Caption: Proposed synthetic workflow for the target building block.

Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile (Intermediate)

This protocol is based on the condensation of an aniline with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization.[4]

-

Condensation: In a round-bottom flask, dissolve 2-amino-4-methoxy-5-nitrobenzonitrile (1.0 eq) in ethanol. Add ethyl (ethoxymethylene)cyanoacetate (1.1 eq) and a catalytic amount of a base (e.g., piperidine).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture and collect the precipitated intermediate by filtration. Wash with cold ethanol and dry under vacuum.

-

Cyclization: Suspend the dried intermediate in Dowtherm A (a mixture of diphenyl ether and biphenyl).

-

Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, and dilute with hexane to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with hexane, and dry to yield 4-hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile.

Experimental Protocol: Chlorination to Yield this compound

This chlorination protocol is a standard method for converting 4-hydroxyquinolines to their 4-chloro counterparts.

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum to afford this compound.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound is in the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives, which are potent inhibitors of various protein kinases. The key reaction is a nucleophilic aromatic substitution (SNAr) where the chlorine at the 4-position is displaced by the amino group of a substituted aniline.

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilino-7-methoxy-6-nitroquinoline-3-carbonitrile Derivative

-

To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or acetonitrile, add the desired substituted aniline (1.1 eq).

-

A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.

-

Heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-